molecular formula C46H56N4O9 B1683062 Vinleurosine CAS No. 23360-92-1

Vinleurosine

Cat. No.: B1683062
CAS No.: 23360-92-1
M. Wt: 809.0 g/mol
InChI Key: LPGWZGMPDKDHEP-UHFFFAOYSA-N
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Description

Vinleurosine is a bisindole alkaloid derived from the plant Catharanthus roseus, commonly known as Madagascar periwinkle. This compound is part of a group of alkaloids that have significant medicinal properties, particularly in the treatment of cancer. This compound is closely related to other well-known alkaloids such as vinblastine and vincristine, which are also derived from the same plant.

Preparation Methods

Synthetic Routes and Reaction Conditions: Vinleurosine is synthesized from vinblastine through a series of enzymatic reactions. The biosynthesis involves the conversion of vinblastine to leurosine via specific enzymes that facilitate the necessary chemical transformations . The process typically involves the use of convertible enzymes that catalyze the conversion of vinblastine to leurosine .

Industrial Production Methods: Industrial production of leurosine involves the extraction of vinblastine from Catharanthus roseus, followed by its conversion to leurosine. This process is carried out under controlled conditions to ensure the purity and yield of the final product. The extraction process involves the use of solvents and other reagents to isolate vinblastine, which is then subjected to enzymatic conversion to produce leurosine .

Chemical Reactions Analysis

Types of Reactions: Vinleurosine undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the enzymatic and chemical oxidation of leurosine to 5’-hydroxyleurosine .

Common Reagents and Conditions:

Major Products: The major product formed from the oxidation of leurosine is 5’-hydroxyleurosine . Other products depend on the specific reactions and conditions applied.

Scientific Research Applications

Vinleurosine has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Some of its notable applications include:

    Chemistry: this compound is used as a precursor in the synthesis of other complex alkaloids and as a model compound for studying bisindole alkaloid chemistry.

    Biology: It is used in biological studies to understand its effects on cellular processes and its interactions with various biomolecules.

    Medicine: this compound has shown potential as an anticancer agent, similar to its related compounds vinblastine and vincristine. It is used in research to develop new cancer therapies and to study its mechanism of action.

    Industry: this compound is used in the pharmaceutical industry for the development of new drugs and therapeutic agents.

Comparison with Similar Compounds

Vinleurosine is closely related to other bisindole alkaloids such as vinblastine, vincristine, and leurosidine. These compounds share similar structures and mechanisms of action but differ in their specific chemical properties and therapeutic applications . For example:

    Vinblastine: Used primarily in the treatment of Hodgkin’s lymphoma and testicular cancer.

    Vincristine: Used in the treatment of leukemia and lymphoma.

    Leurosidine: Another bisindole alkaloid with potential anticancer properties.

This compound’s uniqueness lies in its specific enzymatic conversion from vinblastine and its distinct chemical properties that make it a valuable compound for research and therapeutic applications .

Properties

CAS No.

23360-92-1

Molecular Formula

C46H56N4O9

Molecular Weight

809.0 g/mol

IUPAC Name

methyl 13-(11-acetyloxy-12-ethyl-10-hydroxy-5-methoxy-10-methoxycarbonyl-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraen-4-yl)-18-ethyl-17-oxa-1,11-diazapentacyclo[13.4.1.04,12.05,10.016,18]icosa-4(12),5,7,9-tetraene-13-carboxylate

InChI

InChI=1S/C46H56N4O9/c1-8-42-16-12-18-50-20-17-44(37(42)50)30-21-31(34(55-5)22-33(30)48(4)38(44)46(54,41(53)57-7)39(42)58-26(3)51)45(40(52)56-6)23-27-24-49(25-43(9-2)36(27)59-43)19-15-29-28-13-10-11-14-32(28)47-35(29)45/h10-14,16,21-22,27,36-39,47,54H,8-9,15,17-20,23-25H2,1-7H3

InChI Key

LPGWZGMPDKDHEP-UHFFFAOYSA-N

SMILES

CCC12CN3CCC4=C(C(CC(C3)C1O2)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)NC1=CC=CC=C41

Isomeric SMILES

CC[C@]12CN3CCC4=C([C@](CC(C3)C1O2)(C5=C(C=C6C(=C5)[C@]78CCN9C7[C@@](C=CC9)([C@H]([C@@]([C@@H]8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)NC1=CC=CC=C41

Canonical SMILES

CCC12CN3CCC4=C(C(CC(C3)C1O2)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)NC1=CC=CC=C41

Appearance

Solid powder

Key on ui other cas no.

23360-92-1

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

In water, 7.56X10-3 mg/L at 25 °C (est)

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

leurosine
leurosine sulfate (1:1), (3'alpha,4'alpha)-isomer
leurosine sulfate (2:1), (3'alpha,4'alpha)-isomer
leurosine sulfate, (3'alpha,4'alpha)-isome

vapor_pressure

6.23X10-26 mm Hg at 25 °C (est)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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